molecular formula C24H23N3O2 B11700113 N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-propoxybenzamide

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-propoxybenzamide

Cat. No.: B11700113
M. Wt: 385.5 g/mol
InChI Key: RWOIJKCUXBGHFX-UHFFFAOYSA-N
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Description

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-propoxybenzamide is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their diverse pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-propoxybenzamide typically involves the condensation of o-phenylenediamine with appropriate aldehydes or acids. The reaction conditions often include the use of formic acid, trimethyl orthoformate, or carbondisulphide in an alkaline alcoholic solution . The process generally follows these steps:

Industrial Production Methods

Industrial production methods for benzimidazole derivatives, including this compound, often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Catalysts and automated systems may be employed to streamline the process .

Chemical Reactions Analysis

Types of Reactions

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-propoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-propoxybenzamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-propoxybenzamide is unique due to its specific structural modifications, which may enhance its pharmacological properties compared to other benzimidazole derivatives. Its propoxybenzamide group can potentially improve its bioavailability and stability .

Properties

Molecular Formula

C24H23N3O2

Molecular Weight

385.5 g/mol

IUPAC Name

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-propoxybenzamide

InChI

InChI=1S/C24H23N3O2/c1-3-14-29-19-12-10-17(11-13-19)24(28)27-22-15-18(9-8-16(22)2)23-25-20-6-4-5-7-21(20)26-23/h4-13,15H,3,14H2,1-2H3,(H,25,26)(H,27,28)

InChI Key

RWOIJKCUXBGHFX-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4N3)C

Origin of Product

United States

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